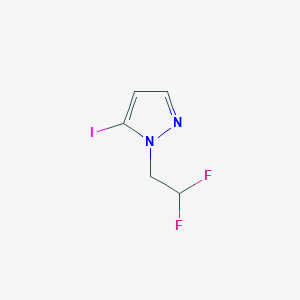

1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazole

Description

Significance of Halogenated Pyrazole (B372694) Derivatives as Versatile Scaffolds in Modern Organic Chemistry

Halogenated pyrazole derivatives are of paramount importance in modern organic chemistry due to their wide-ranging applications and synthetic versatility. The introduction of halogen atoms onto the pyrazole ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making these compounds highly sought after in medicinal chemistry and agrochemical research.

The carbon-halogen bond, particularly the carbon-iodine bond, serves as a key functional handle for a variety of synthetic transformations. Iodinated pyrazoles are particularly valuable substrates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. nih.gov These reactions allow for the facile introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, at a specific position on the pyrazole ring, enabling the rapid construction of complex molecular architectures. The regioselective synthesis of iodo-pyrazoles is a critical aspect of their utility, with methods developed for selective iodination at various positions of the pyrazole ring. nih.gov

Strategic Importance of Fluorinated Alkyl Chains (e.g., Difluoroethyl Moiety) in Advanced Chemical Synthesis and Structure-Property Modulation

The incorporation of fluorinated alkyl chains, such as the 2,2-difluoroethyl group, into organic molecules is a widely employed strategy for modulating their physicochemical and biological properties. The presence of fluorine atoms can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The difluoroethyl moiety, in particular, can act as a bioisostere for other functional groups and can influence the conformation of the molecule.

From a synthetic standpoint, the introduction of fluorinated alkyl chains can present unique challenges and opportunities. The development of efficient methods for the difluoroethylation of heterocyclic compounds is an active area of research. The electronic effects of the difluoroethyl group can also influence the reactivity of the pyrazole ring, impacting subsequent synthetic transformations.

Historical Context and Current Research Trajectory of 1,5-Disubstituted Pyrazole Analogues

1,5-Disubstituted pyrazoles represent a significant class of pyrazole isomers with a distinct substitution pattern that influences their chemical behavior and biological activity. The synthesis of these compounds often requires careful control of regioselectivity, as the reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to mixtures of isomers.

Historically, research on 1,5-disubstituted pyrazoles has been driven by their diverse pharmacological activities. In recent years, there has been a growing interest in the use of these scaffolds in the design of novel materials and as ligands in coordination chemistry. The current research trajectory focuses on the development of more efficient and regioselective synthetic methods for their preparation and the exploration of their applications in new and emerging fields of chemical science. The synthesis of 1,5-disubstituted pyrazoles often involves strategies that can selectively direct substitution to the desired positions. nih.gov

Overview of Research Opportunities for 1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazole as a Molecular Building Block

This compound stands at the intersection of several key areas of modern chemical research, offering a multitude of opportunities for further investigation. As a molecular building block, its potential lies in its ability to undergo a variety of chemical transformations to generate a diverse library of novel compounds.

The presence of the iodine atom at the C5 position makes it an ideal substrate for cross-coupling reactions, allowing for the introduction of various functional groups to create novel 1,5-disubstituted pyrazole derivatives. The difluoroethyl group at the N1 position can be expected to modulate the properties of the resulting molecules, potentially leading to the discovery of new bioactive compounds or materials with unique properties.

Further research into the synthesis of this compound itself is also warranted to develop more efficient and scalable routes to this valuable intermediate. Exploration of its reactivity in a broader range of chemical transformations and the investigation of the properties of its derivatives will undoubtedly open up new avenues in organic synthesis and chemical research.

Table of Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C5H5F2IN2 | 258.00 | 1946828-18-7 bldpharm.com |

| 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-amine | C5H6F2IN3 | 273.02 | Not Available |

| 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid | C6H5F2IN2O2 | 302.02 | 1787916-50-0 myskinrecipes.combldpharm.com |

Structure

3D Structure

Properties

Molecular Formula |

C5H5F2IN2 |

|---|---|

Molecular Weight |

258.01 g/mol |

IUPAC Name |

1-(2,2-difluoroethyl)-5-iodopyrazole |

InChI |

InChI=1S/C5H5F2IN2/c6-4(7)3-10-5(8)1-2-9-10/h1-2,4H,3H2 |

InChI Key |

RSNGGFAGYAMUKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N(N=C1)CC(F)F)I |

Origin of Product |

United States |

Synthetic Methodologies for 1 2,2 Difluoroethyl 5 Iodo 1h Pyrazole

De Novo Pyrazole (B372694) Ring Construction Strategies

The initial formation of the pyrazole ring is a critical step in the synthesis of 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole. Several established methods for pyrazole synthesis can be adapted for this purpose.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions) for Pyrazole Core Formation

One of the most versatile methods for constructing the pyrazole ring is through [3+2] cycloaddition reactions. organic-chemistry.org This approach involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of pyrazoles, nitrile imines can serve as the 1,3-dipole, reacting with alkynes or alkenes. nih.gov In the context of the target molecule, a suitably substituted alkyne could react with a nitrile imine precursor to form the pyrazole core. The regioselectivity of this reaction is a crucial factor to consider in the synthetic design.

A general representation of this approach is the Huisgen 1,3-dipolar cycloaddition, which provides a powerful tool for the synthesis of a wide variety of five-membered heterocycles, including pyrazoles.

Condensation Reactions Involving Hydrazines and 1,3-Dicarbonyl Precursors (Knorr Pyrazole Synthesis)

The Knorr pyrazole synthesis is a classical and widely used method that involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. jk-sci.comresearchgate.net This reaction proceeds under acidic or basic conditions and typically offers good yields of the pyrazole product. youtube.com For the synthesis of the parent pyrazole ring of the target compound, hydrazine hydrate (B1144303) can be reacted with a suitable 1,3-dicarbonyl compound. The choice of the dicarbonyl precursor will determine the initial substitution pattern on the pyrazole ring, which can be further modified in subsequent steps.

The mechanism generally involves the initial formation of a hydrazone, followed by intramolecular condensation and dehydration to form the aromatic pyrazole ring. wikipedia.org

| Reaction | Reactants | Conditions | Product |

| Knorr Pyrazole Synthesis | Hydrazine, 1,3-Dicarbonyl Compound | Acid or Base Catalyst | Substituted Pyrazole |

Multi-Component Reaction Approaches to Pyrazole Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single synthetic operation. mdpi.com Several MCRs have been developed for the synthesis of pyrazoles. nih.govnih.govmdpi.comresearchgate.net These reactions often involve the combination of an aldehyde, a compound with an active methylene (B1212753) group, and a hydrazine derivative. For instance, a one-pot synthesis could involve the reaction of an aldehyde, malononitrile, and a hydrazine to yield a highly substituted pyrazole. The specific starting materials can be chosen to introduce the desired functionalities or precursors for later modifications.

Installation of the 2,2-Difluoroethyl Substituent

The introduction of the 2,2-difluoroethyl group is a key step in the synthesis of the target molecule. This can be achieved either by direct alkylation of a pre-formed pyrazole ring or by using a precursor that already contains this fluorinated moiety.

Direct Difluoroethylation Techniques on Pyrazole Precursors

Direct N-alkylation of a pyrazole with a 2,2-difluoroethylating agent is a common strategy. Reagents such as 2,2-difluoroethyl triflate or 2,2-difluoroethyl halides can be used for this purpose. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack. The regioselectivity of the alkylation (N1 vs. N2) can be influenced by the steric and electronic properties of the pyrazole substrate and the reaction conditions.

Recent advancements have also explored the use of hypervalent iodine reagents for the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles, which could be applicable to pyrazole substrates. nih.govchemrxiv.org

| Method | Reagent | Typical Conditions |

| N-Alkylation | 2,2-Difluoroethyl triflate/halide | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, CH3CN) |

| Electrophilic Difluoroethylation | (2,2-difluoro-ethyl)(aryl)iodonium triflate | Organic solvent |

Precursor-Based Introduction of the Fluorinated Moiety and Subsequent Cyclization

An alternative approach involves the use of a hydrazine derivative that already contains the 2,2-difluoroethyl group. 2,2-Difluoroethylhydrazine can be synthesized and then used in a Knorr-type condensation with a suitable 1,3-dicarbonyl compound to directly form the N-(2,2-difluoroethyl)pyrazole ring. This method can offer better control over the regiochemistry of the N-substitution.

Installation of the 5-Iodo Substituent

The final step in the synthesis is the introduction of the iodine atom at the 5-position of the pyrazole ring.

One effective method for the regioselective iodination at the C5 position of pyrazoles involves a deprotonation-iodination sequence. Treatment of the N-substituted pyrazole with a strong base, such as n-butyllithium (n-BuLi), at low temperatures generates a pyrazolide anion. This anion can then be quenched with an electrophilic iodine source, like molecular iodine (I2), to afford the 5-iodopyrazole derivative with high selectivity. nih.gov

Another common method for the iodination of pyrazoles is electrophilic aromatic substitution using reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl). The regioselectivity of this reaction is influenced by the directing effects of the substituents already present on the pyrazole ring. For a 1-substituted pyrazole, iodination often occurs at the 4-position, but substitution at the 5-position can be achieved depending on the electronic nature of the N1-substituent. nih.gov

| Method | Reagents | Position of Iodination |

| Deprotonation-Iodination | n-BuLi, then I2 | 5-position |

| Electrophilic Iodination | N-Iodosuccinimide (NIS) | 4- or 5-position (regioselectivity varies) |

By combining these methodologies, a plausible synthetic route to this compound can be designed, starting from readily available precursors and employing well-established synthetic transformations.

Regioselective Iodination at the C-5 Position of the Pyrazole Ring

Achieving regioselective iodination at the C-5 position of the pyrazole ring is a critical step in the synthesis of this compound. The electronic nature of the pyrazole ring generally directs electrophilic substitution to the C-4 position. Therefore, specific strategies are required to favor iodination at the desired C-5 position.

Electrophilic Iodination Protocols for Halogenated Pyrazoles

Direct electrophilic iodination of N-substituted pyrazoles typically results in the substitution at the C-4 position due to its higher electron density. The synthesis of 5-iodopyrazoles through this method is challenging and often requires the C-4 position to be blocked. Common iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and iodine monochloride (ICl).

While direct electrophilic C-5 iodination of 1-(2,2-difluoroethyl)-1H-pyrazole is not a favored pathway, this method is relevant for the synthesis of other halogenated pyrazole intermediates. For instance, if the C-4 position is already substituted, electrophilic iodination can proceed at the C-5 position.

Table 1: Comparison of Electrophilic Iodination Reagents for Pyrazoles

| Reagent | Typical Conditions | Regioselectivity |

|---|---|---|

| I₂ / Oxidizing Agent (e.g., HNO₃, H₂O₂) | Acidic or neutral medium | Primarily C-4 |

| N-Iodosuccinimide (NIS) | Acetonitrile, room temperature | Primarily C-4 |

Directed Metallation and Subsequent Electrophilic Quenching with Iodine Sources

Directed ortho-metallation (DoM) is a powerful strategy to achieve regioselective functionalization of aromatic and heteroaromatic rings. In the context of 1-(2,2-difluoroethyl)-1H-pyrazole, the nitrogen atom at the N-1 position can direct a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate the adjacent C-5 position with high selectivity. The resulting 5-lithiated pyrazole intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine, to afford the desired this compound. nih.gov

This method offers excellent regiocontrol, making it the most reliable route for the synthesis of C-5 iodo-pyrazoles. The reaction is typically carried out at low temperatures in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).

A general procedure for the synthesis of this compound via directed metallation is as follows:

A solution of 1-(2,2-difluoroethyl)-1H-pyrazole in dry THF is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for a short period to ensure complete deprotonation at the C-5 position.

A solution of iodine in dry THF is then added to the reaction mixture.

The reaction is allowed to warm to room temperature and then quenched with a suitable reagent, such as a saturated aqueous solution of sodium thiosulfate.

The product is extracted, and the organic layer is dried and concentrated. Purification is typically achieved by column chromatography.

Table 2: Typical Reaction Parameters for Directed Metallation-Iodination

| Parameter | Condition |

|---|---|

| Substrate | 1-(2,2-Difluoroethyl)-1H-pyrazole |

| Base | n-Butyllithium (n-BuLi) |

| Iodine Source | Molecular Iodine (I₂) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

Advanced Techniques in the Synthesis of this compound

To improve reaction efficiency, reduce environmental impact, and potentially enhance yields, several advanced synthetic techniques can be applied to the synthesis of this compound.

Transition-Metal Catalyzed Synthetic Routes

While directed metallation is highly effective, transition-metal-catalyzed C-H activation and functionalization represent a more atom-economical approach. rsc.org Palladium, rhodium, and copper catalysts have been explored for the direct C-H iodination of various heterocycles. For pyrazoles, the N-1 directing group can facilitate regioselective C-5 iodination under the right catalytic conditions. This approach avoids the use of stoichiometric amounts of strong organolithium bases. However, finding a suitable catalyst system that provides high regioselectivity for the C-5 position over the C-4 position can be challenging.

Microwave-Assisted and Ultrasound-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. dergipark.org.tr The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher product yields and purity. dergipark.org.trnih.gov In the context of synthesizing this compound, microwave heating could be applied to the directed metallation-iodination protocol, potentially leading to faster and more efficient synthesis.

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. asianpubs.org This technique can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. asianpubs.org Ultrasound has been successfully employed in the synthesis of various pyrazole derivatives, and its application could be beneficial for the iodination step. asianpubs.org

Table 3: Potential Advantages of Microwave and Ultrasound Assistance

| Technique | Potential Advantages |

|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control. dergipark.org.tr |

Mechanochemical Approaches for Enhanced Reaction Efficiency

Mechanochemistry, which involves conducting chemical reactions in the solid state by grinding or milling, offers a green and solvent-free alternative to traditional solution-phase synthesis. rsc.org This technique can lead to shorter reaction times, higher yields, and reduced waste generation. The halogenation of various heterocyclic compounds has been successfully achieved using mechanochemical methods. rsc.org For the synthesis of this compound, a mechanochemical approach could potentially be developed for the iodination step, for instance, by milling 1-(2,2-difluoroethyl)-1H-pyrazole with a solid iodinating agent.

Optimization and Scale-Up Considerations for the Synthesis of this compound

The transition from a laboratory-scale synthesis to large-scale industrial production of this compound requires rigorous optimization of reaction conditions and careful consideration of process safety, efficiency, and sustainability.

Optimization of Reaction Conditions

The optimization process would primarily focus on the critical lithiation-iodination step to maximize yield, purity, and process efficiency. Key parameters for investigation include the choice of reagents, solvent, temperature, and reaction time. While the n-BuLi/I₂ system provides excellent regioselectivity, alternative methods could be explored to mitigate the challenges associated with organolithiums. nih.gov

Alternative iodination methods, such as using elemental iodine in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) or hydrogen peroxide (H₂O₂), are known for other pyrazole systems. nih.govresearchgate.net These methods are generally considered "greener" and operationally simpler than the cryogenic lithiation protocol. However, they typically favor iodination at the C4 position for many pyrazole derivatives, and their applicability for achieving C5 selectivity with the 1-(2,2-difluoroethyl)-1H-pyrazole substrate would require empirical validation. nih.gov

Table 2: Comparison of Potential Iodination Methods

| Method | Reagents | Typical Regioselectivity | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Lithiation-Iodination | n-BuLi, then I₂ | Exclusive C5 | High regioselectivity. | Requires cryogenic temperatures; pyrophoric reagents. | nih.gov |

| Oxidative Iodination | I₂ / CAN | Typically C4 | Milder conditions; avoids organometallics. | Poor C5 regioselectivity; potential for over-iodination. | nih.gov |

| Green Oxidative Iodination | I₂ / H₂O₂ in water | Typically C4 | Environmentally benign solvent and oxidant. | Likely poor C5 regioselectivity. | researchgate.net |

Scale-Up Challenges and Solutions

Scaling up the synthesis, particularly the preferred lithiation-iodination route, presents several significant challenges:

Safety and Handling : The use of n-butyllithium, a pyrophoric reagent, on a large scale is hazardous and necessitates specialized equipment, including inert atmosphere reactors and robust safety protocols. sci-hub.se

Thermal Management : The lithiation reaction is highly exothermic. Maintaining cryogenic temperatures in large-scale reactors is energy-intensive and requires efficient heat exchange systems to prevent thermal runaways and the formation of impurities.

Reagent Addition and Mixing : Ensuring uniform mixing and controlled addition of reagents is critical for reproducibility and safety on a large scale.

Purification : Reliance on column chromatography for purification is often not feasible or economical for large quantities of material. The development of a robust crystallization or distillation procedure for the final product is essential for efficient large-scale manufacturing.

To address these challenges, modern chemical processing technologies offer viable solutions. Continuous flow chemistry , in particular, is an attractive strategy for scaling up this synthesis. nih.gov Performing the lithiation-iodination sequence in a flow reactor offers several advantages:

Enhanced Safety : The small internal volume of the reactor minimizes the amount of hazardous material present at any given time. nih.gov

Superior Heat Transfer : The high surface-area-to-volume ratio allows for highly efficient cooling, enabling precise temperature control even for highly exothermic reactions. nih.gov

Improved Process Control : Flow reactors allow for precise control over residence time, stoichiometry, and mixing, leading to higher consistency and potentially improved yields. nih.gov

By implementing a continuous flow process, the risks associated with handling large quantities of n-BuLi can be significantly mitigated, and the process can be scaled by extending the operation time rather than increasing the reactor volume. nih.gov Furthermore, developing a sustainable process involves considering metrics like Process Mass Intensity (PMI), which encourages the minimization of waste by optimizing solvent usage and reagent selection. colab.ws

Reaction Chemistry and Synthetic Transformations of 1 2,2 Difluoroethyl 5 Iodo 1h Pyrazole

Cross-Coupling Reactions at the C-5 Iodo Position

The iodine atom at the C-5 position serves as a versatile leaving group for numerous palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. While specific studies on 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole are not extensively detailed in the reviewed literature, the reactivity of analogous 5-iodopyrazole systems provides a strong basis for predicting its chemical behavior.

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. nih.gov For 5-iodopyrazole derivatives, this reaction allows for the introduction of various aryl and heteroaryl substituents. Studies on similar structures, such as 1-aryl-3-(trifluoromethyl)-5-iodo-1H-pyrazoles, demonstrate that these compounds readily participate in Suzuki-Miyaura coupling. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base to afford the corresponding 5-arylpyrazole derivatives in good yields. researchgate.netnih.gov This methodology is highly valued for its operational simplicity and the commercial availability and stability of the boronic acid reagents. nih.gov

Table 1: Example Suzuki-Miyaura Coupling on an Analogous 5-Iodopyrazole

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-(p-tolyl)-3-(trifluoromethyl)-5-iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 62% | researchgate.net |

Data is based on reactions of analogous compounds and is presented to illustrate the potential reactivity of this compound.

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. soton.ac.uk This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. For 5-iodopyrazole scaffolds, the Sonogashira reaction provides a direct route to 5-alkynylpyrazoles, which are valuable intermediates in organic synthesis. Research on 1-aryl-3-CF₃-5-iodo-1H-pyrazoles has shown that they undergo efficient coupling with terminal alkynes like phenylacetylene (B144264) using a Pd(PPh₃)₂Cl₂/CuI catalytic system in the presence of a base such as triethylamine. researchgate.net This transformation proceeds under mild conditions and tolerates a wide range of functional groups. nih.govbeilstein-journals.org

Table 2: Example Sonogashira Coupling on an Analogous 5-Iodopyrazole

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-(p-tolyl)-3-(trifluoromethyl)-5-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 72% | researchgate.net |

Data is based on reactions of analogous compounds and is presented to illustrate the potential reactivity of this compound.

The Heck reaction offers a method for the C-C coupling of aryl halides with alkenes, providing a means to introduce vinyl groups. organic-chemistry.org This palladium-catalyzed reaction is a key tool for synthesizing substituted olefins with high stereoselectivity. organic-chemistry.org It is anticipated that this compound would react with various activated alkenes in the presence of a palladium catalyst and a base to yield 5-vinylpyrazole derivatives.

The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.org This reaction is known for its broad scope and tolerance of a wide variety of functional groups. libretexts.org The C-5 iodo position of the pyrazole (B372694) ring is well-suited for Stille coupling, allowing for the introduction of a diverse range of substituents, including alkyl, alkenyl, aryl, and alkynyl groups, depending on the organostannane reagent used. wikipedia.orgorganic-chemistry.org A significant drawback of this method is the toxicity of the organotin compounds. organic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines. wikipedia.org For 5-iodopyrazoles, this transformation enables the introduction of primary and secondary amines at the C-5 position. The reaction typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base. wikipedia.orgnih.gov The development of sophisticated ligands has greatly expanded the scope of this reaction to include a wide variety of amine coupling partners and has allowed for milder reaction conditions. wikipedia.orgnih.gov

The Negishi coupling reaction forms C-C bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of the organozinc reagents. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms, making it a versatile tool for synthesizing complex molecules from substrates like 5-iodopyrazoles. wikipedia.org

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide to form a C-C bond, typically with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods developed and remains a useful transformation, particularly for the synthesis of biaryl compounds. wikipedia.orgorganic-chemistry.org The high reactivity of Grignard reagents can limit the functional group tolerance of the reaction compared to other cross-coupling methods. wikipedia.org It is expected that this compound could be coupled with various Grignard reagents under appropriate catalytic conditions.

Functional Group Interconversions on the Pyrazole Ring System

Beyond cross-coupling reactions at the C-5 position, the pyrazole ring system itself can undergo various functional group interconversions. For a precursor molecule like 1-(2,2-difluoroethyl)-1H-pyrazole, direct functionalization of the ring is a key strategy for synthesis. For instance, iodination at the C-5 position is achieved by treating the N-substituted pyrazole with a strong base like n-butyllithium (n-BuLi) to generate a lithium pyrazolide intermediate, which is then trapped with elemental iodine (I₂). nih.gov This lithiation-iodination sequence is highly regioselective for the C-5 position due to the acidity of the C(5)-H proton. nih.gov

Other potential transformations could involve electrophilic substitution reactions (e.g., nitration, halogenation) at other positions of the pyrazole ring, although the regioselectivity would be influenced by the directing effects of the N-difluoroethyl group and the substituent at C-5. Further modifications of substituents introduced via cross-coupling could also be performed, expanding the molecular diversity accessible from this pyrazole scaffold.

Nucleophilic Substitution Reactions (SNAr-type) on Halogenated Pyrazoles

The C5-iodo substituent on the this compound ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrazole ring, further enhanced by the N-difluoroethyl group, facilitates the attack of nucleophiles at the C5 position. While direct SNAr on iodo-heterocycles can be challenging compared to their chloro or fluoro counterparts, these reactions can be promoted under specific conditions, often with the aid of transition metal catalysts.

Common nucleophiles employed in SNAr-type reactions with analogous iodopyrazoles include amines, alkoxides, and thiolates. The reaction conditions typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often require elevated temperatures to proceed at a reasonable rate. The use of a base is generally necessary to deprotonate the nucleophile or to scavenge the hydrogen iodide generated during the reaction.

| Nucleophile | Reagent | Product Type | Typical Conditions |

| Amine | R₂NH | 5-amino-1-(2,2-difluoroethyl)-1H-pyrazole | DMF, heat, base (e.g., K₂CO₃) |

| Alkoxide | RONa | 5-alkoxy-1-(2,2-difluoroethyl)-1H-pyrazole | Corresponding alcohol or THF, heat |

| Thiolate | RSNa | 5-(alkylthio)-1-(2,2-difluoroethyl)-1H-pyrazole | DMF or DMSO, heat |

Metallation Chemistry and Electrophilic Quenching Reactions

The carbon-iodine bond at the C5 position of this compound is a prime site for metallation reactions, most commonly through metal-halogen exchange. This transformation generates a highly reactive organometallic intermediate, typically a lithium or magnesium species, which can then be quenched with a wide array of electrophiles to introduce new functional groups at the C5 position.

The most common method for metallation is treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The resulting 5-lithiopyrazole is a powerful nucleophile. Subsequent reaction with an electrophile allows for the formation of new carbon-carbon or carbon-heteroatom bonds.

Table of Electrophilic Quenching Reactions:

| Electrophile | Reagent | Product Functional Group |

|---|---|---|

| Aldehydes/Ketones | RCHO, RCOR' | Hydroxymethyl, α-hydroxyalkyl |

| Carbon dioxide | CO₂ | Carboxylic acid |

| Alkyl halides | R-X | Alkyl |

| Borates | B(OR)₃ | Boronic acid/ester |

This two-step sequence of metallation followed by electrophilic quench is a powerful strategy for the elaboration of the pyrazole core. For instance, quenching with DMF would yield the corresponding 5-formylpyrazole, a versatile intermediate for further transformations.

Reactivity of the 2,2-Difluoroethyl Substituent

Chemical Transformations Involving the C-F Bonds

The carbon-fluorine bond is exceptionally strong, rendering the difluoromethyl group relatively inert to many chemical transformations. Direct substitution of the fluorine atoms is typically not feasible under standard laboratory conditions. However, under forcing conditions or with specific reagents, reactions can be induced. For example, reductive defluorination is a possibility but often requires harsh reducing agents and is not a common transformation. More relevant is the electronic influence of the difluoroethyl group on the pyrazole ring, which is a significant electron-withdrawing effect. This effect enhances the acidity of the C-H protons on the pyrazole ring and activates the ring towards nucleophilic attack, as discussed in the context of SNAr reactions.

Interactions with Neighboring Functional Groups and Reaction Selectivity

The 2,2-difluoroethyl group can exert a notable steric and electronic influence on reactions occurring at adjacent positions on the pyrazole ring. While the group itself is not exceptionally bulky, its presence can influence the approach of reagents to the N1 and C5 positions.

Electronically, the strong inductive-withdrawing effect of the difluoroethyl group deactivates the pyrazole ring towards electrophilic aromatic substitution, which typically occurs at the C4 position in pyrazoles. Conversely, it activates the ring for nucleophilic attack, particularly at the C5 position when a suitable leaving group like iodide is present. This electronic influence is a key factor in directing the regioselectivity of various transformations.

Derivatization Strategies for Expanding Molecular Complexity from this compound

This compound is an excellent starting material for a variety of cross-coupling reactions, which are among the most powerful tools for constructing complex organic molecules. The C5-iodo bond is particularly well-suited for palladium-catalyzed cross-coupling reactions.

Common Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond, introducing an aryl, heteroaryl, or vinyl group at the C5 position.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base to install an alkynyl substituent at C5.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, leading to a 5-alkenylpyrazole.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a C-N bond, providing a route to 5-aminopyrazoles.

Stille Coupling: Coupling with an organostannane reagent catalyzed by palladium to form a C-C bond.

These cross-coupling reactions offer a modular and highly versatile approach to a wide range of derivatives, allowing for the systematic exploration of the chemical space around the 1-(2,2-difluoroethyl)-1H-pyrazole scaffold.

Table of Derivatization Strategies:

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-1-(2,2-difluoroethyl)-1H-pyrazole |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-1-(2,2-difluoroethyl)-1H-pyrazole |

| Heck | H₂C=CHR | Pd(OAc)₂, P(o-tol)₃, Et₃N | 5-Alkenyl-1-(2,2-difluoroethyl)-1H-pyrazole |

Spectroscopic and Structural Characterization Techniques for Research on 1 2,2 Difluoroethyl 5 Iodo 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides unambiguous evidence of the molecular framework through one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) experiments.

One-dimensional NMR spectra provide fundamental information about the chemical environment and connectivity of the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring and the N-substituted difluoroethyl group. The C3-H and C4-H protons of the pyrazole ring typically appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the adjacent nitrogen and iodine atoms. mdpi.com The difluoroethyl group presents a more complex pattern: the CH₂ protons adjacent to the nitrogen are expected to be a doublet of triplets due to coupling with both the vicinal fluorine and hydrogen nuclei. The single proton on the CHF₂ group would appear as a triplet of triplets, arising from coupling to the two geminal fluorine atoms and the two vicinal methylene (B1212753) protons. mdpi.com

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The pyrazole ring carbons (C3, C4, and C5) will have distinct chemical shifts. The C5 carbon, bonded to the iodine atom, is expected to be significantly shifted, while the C3 and C4 carbons will also be influenced by the heterocyclic environment. researchgate.net The carbons of the difluoroethyl side chain will also be observable, with the CHF₂ carbon showing a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is crucial for characterization. A single signal is expected for the two equivalent fluorine atoms of the CHF₂ group. This signal would appear as a doublet of triplets due to coupling with the geminal proton and the two vicinal methylene protons. mdpi.com The chemical shift is reported relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). rsc.org

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | C3-H | ~7.5-7.7 | d (doublet) | ³JHH ≈ 2-3 Hz |

| C4-H | ~6.3-6.5 | d (doublet) | ³JHH ≈ 2-3 Hz | |

| N-CH₂ | ~4.6-4.8 | dt (doublet of triplets) | ³JHF ≈ 14-16 Hz, ³JHH ≈ 4-5 Hz | |

| CHF₂ | ~6.2-6.5 | tt (triplet of triplets) | ²JHF ≈ 55-57 Hz, ³JHH ≈ 4-5 Hz | |

| ¹³C | C3 | ~140-142 | s (singlet) | - |

| C4 | ~112-114 | s (singlet) | - | |

| C5 | ~90-95 | s (singlet) | - | |

| N-CH₂ | ~52-54 | t (triplet) | ²JCF ≈ 25-28 Hz | |

| CHF₂ | ~113-115 | t (triplet) | ¹JCF ≈ 240-245 Hz | |

| ¹⁹F | CHF₂ | ~ -120 to -125 | dt (doublet of triplets) | ²JFH ≈ 55-57 Hz, ³JFH ≈ 14-16 Hz |

To confirm the assignments made from 1D NMR and to establish the complete bonding network, a series of 2D NMR experiments are performed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show a clear correlation between the C3-H and C4-H protons of the pyrazole ring, as well as correlations within the difluoroethyl chain, specifically between the N-CH₂ and CHF₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would be used to definitively assign the carbon signals for C3, C4, N-CH₂, and CHF₂ by correlating them with their corresponding, already-assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly connected through bonds. A NOESY experiment could show a spatial correlation between the N-CH₂ protons and the substituent at the C5 position (iodine), providing further confirmation of the isomer's structure. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining insight into its structure through analysis of its fragmentation patterns. ijtsrd.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₅H₅F₂IN₂), the calculated exact mass of the molecular ion [M+H]⁺ is 258.9561. An experimental HRMS value that matches this calculated mass to within a few parts per million (ppm) provides definitive confirmation of the compound's elemental composition.

Hyphenated chromatographic and mass spectrometric techniques, such as GC-MS and LC-MS, are used to assess the purity of the synthesized compound and confirm its identity. rsc.org The sample is first separated from any impurities by the chromatography column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each. The peak corresponding to the target compound will exhibit a specific retention time and a mass spectrum consistent with the expected molecular ion and fragmentation pattern.

The fragmentation of pyrazoles under electron ionization typically involves cleavage of the ring or loss of substituents. researchgate.net For this compound, key fragmentation pathways would likely include the loss of an iodine atom ([M-I]⁺), cleavage of the difluoroethyl side chain ([M-C₂H₃F₂]⁺), or fragmentation of the pyrazole ring itself, often through the loss of molecules like hydrogen cyanide (HCN). researchgate.net

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺• | 258.0 | Molecular Ion |

| [M-I]⁺ | 131.0 | Loss of iodine radical |

| [M-C₂H₃F₂]⁺ | 194.9 | Loss of difluoroethyl radical |

| [C₃H₃IN₂]⁺ | 193.9 | Fragment corresponding to iodopyrazole cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. ijtsrd.comnih.gov

The IR spectrum of this compound is expected to display several characteristic absorption bands. Aromatic C-H stretching from the pyrazole ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be just below 3000 cm⁻¹. The pyrazole ring itself will have characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net The most prominent features would likely be the very strong C-F stretching absorptions, typically found in the 1100-1300 cm⁻¹ range. The C-I stretching vibration occurs at a much lower frequency, typically below 600 cm⁻¹, and may be difficult to observe on a standard mid-IR spectrometer. Raman spectroscopy would provide complementary data, particularly for the symmetric vibrations of the pyrazole ring.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Pyrazole Ring | 3100-3150 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- | 2900-3000 | Medium |

| C=N, C=C Stretch | Pyrazole Ring | 1400-1600 | Medium-Strong |

| C-F Stretch | -CF₂ | 1100-1300 | Strong |

| C-I Stretch | C-I | < 600 | Weak-Medium |

X-ray Crystallography for Precise Solid-State Structural Determination and Intermolecular Interactions

While specific crystallographic data for this compound is not publicly available, analysis of related pyrazole structures provides insight into the expected findings. For instance, the crystal structure of 4-iodo-1H-pyrazole reveals a catemeric (chain-like) structure formed through intermolecular N-H···N hydrogen bonds. mdpi.com In the case of this compound, the substitution of the hydrogen at the N1 position with a 2,2-difluoroethyl group precludes this specific hydrogen bonding motif.

A hypothetical data table for the crystallographic analysis of this compound is presented below, illustrating the type of parameters that would be obtained from such a study.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 978.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound would correspond to the excitation of electrons from lower energy molecular orbitals (typically π or non-bonding orbitals) to higher energy anti-bonding orbitals (π*).

The parent pyrazole molecule exhibits a UV absorption maximum around 203 nm, which is attributed to a π → π* transition within the aromatic ring. nih.govrsc.org The introduction of substituents onto the pyrazole ring is expected to modify the electronic structure and, consequently, the UV-Vis absorption spectrum. The iodine atom at the 5-position, with its lone pairs of electrons, can act as an auxochrome, potentially causing a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. The 2,2-difluoroethyl group at the N1 position is primarily an electron-withdrawing group, which could also influence the energy of the molecular orbitals and the resulting electronic transitions.

Analysis of the UV-Vis spectrum of this compound would provide insights into the extent of electronic conjugation within the molecule. The position and intensity of the absorption bands can be correlated with the electronic properties of the pyrazole ring as modified by the iodo and difluoroethyl substituents.

A representative data table for the UV-Vis spectroscopic analysis of this compound in a specified solvent is shown below.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Transition |

| Methanol | ~215-225 | ~8,000-12,000 | π → π* |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula to validate its empirical formula and assess its purity.

For this compound, with the molecular formula C₅H₅F₂IN₂, the theoretical elemental composition can be precisely calculated. An experimental analysis would involve the combustion of a small, accurately weighed sample of the compound and the quantitative determination of the resulting combustion products (carbon dioxide, water, and nitrogen gas), as well as separate analyses for the halogen (iodine) and fluorine content.

A close agreement between the experimentally determined elemental percentages and the calculated theoretical values provides strong evidence for the correct elemental composition of the synthesized compound.

The theoretical and hypothetical experimental elemental analysis data for this compound are presented in the following table.

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 22.41 | 22.45 |

| Hydrogen (H) | 1.88 | 1.90 |

| Fluorine (F) | 14.18 | 14.15 |

| Iodine (I) | 47.35 | 47.30 |

| Nitrogen (N) | 10.45 | 10.48 |

Computational and Theoretical Investigations of 1 2,2 Difluoroethyl 5 Iodo 1h Pyrazole

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com These orbitals are key players in chemical reactions.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. wuxiapptec.comajchem-a.com

Illustrative Frontier Molecular Orbital Energies (DFT/B3LYP)

This table presents hypothetical data based on typical values for similar compounds for illustrative purposes.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.20 |

| Energy Gap (ΔE) | 5.65 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. youtube.com It is plotted onto the electron density surface, using a color scale to indicate different potential values. researchgate.netsci-hub.se

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. researchgate.net

Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net

Green regions are areas of neutral potential.

For 1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazole, an MEP map would likely show negative potential (red) around the pyridine-like nitrogen atom (N2) of the pyrazole (B372694) ring due to its lone pair of electrons. rsc.org Regions of positive potential (blue) would be expected around the hydrogen atoms and, significantly, on the iodine atom. The positive region on the iodine atom, known as a "sigma-hole," makes it a potential halogen bond donor, a key interaction in supramolecular chemistry. researchgate.net The MEP map is thus an invaluable tool for predicting the sites of intermolecular interactions. researchgate.netasrjetsjournal.org

Spectroscopic Property Predictions and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the theoretical model. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). eurjchem.commdpi.comyoutube.com The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., n→π* or π→π*). researchgate.net

Furthermore, methods like Gauge-Independent Atomic Orbital (GIAO) are employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). asrjetsjournal.org Given the presence of fluorine, predicting the ¹⁹F NMR spectrum is particularly valuable. mines.edunih.gov Comparing the calculated chemical shifts with experimental results provides a powerful method for structural confirmation. rsc.orgnih.govgithub.io Similarly, vibrational frequencies from IR spectroscopy can be calculated and compared to experimental spectra to confirm the presence of specific functional groups and validate the computed molecular structure. tandfonline.com

Computational NMR Chemical Shift and Coupling Constant Predictions

Computational Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for predicting the magnetic shielding of nuclei and, consequently, their chemical shifts (δ) and coupling constants (J). The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a Density Functional Theory (DFT) framework, is a standard and reliable approach for such predictions.

For this compound, theoretical calculations would predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts of the pyrazole ring protons (H3 and H4) are influenced by the electronic effects of the iodo and difluoroethyl substituents. The iodine atom at the C5 position is expected to exert a deshielding effect on the adjacent H4 proton, while the electron-withdrawing nature of the N1-substituted difluoroethyl group would influence both H3 and H4 protons. The protons of the ethyl group itself—the methylene (B1212753) (-CH₂-) and the difluoromethyl (-CHF₂)—would exhibit characteristic shifts and complex splitting patterns due to H-H and H-F couplings. DFT calculations on related 4-halogenated pyrazoles have shown that theoretical predictions correlate well with experimental data, providing confidence in this approach. semanticscholar.orgmdpi.com

Similarly, ¹³C chemical shifts for the pyrazole ring carbons (C3, C4, C5) and the ethyl group carbons would be calculated. The C5 carbon, directly bonded to iodine, would show a significant shift due to the heavy atom effect. The fluorine atoms would induce a notable downfield shift for the carbon to which they are attached and also influence the adjacent methylene carbon.

Furthermore, these calculations can predict scalar coupling constants. Key predictions would include the ³J(H,H) coupling between the H3 and H4 protons on the pyrazole ring, the ³J(H,H) coupling within the ethyl chain, and, significantly, the large geminal ²J(C,F) and vicinal ³J(C,F) coupling constants, which are characteristic of fluorinated aliphatic chains.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Coupling Constant (Hz) | Coupling Partner |

|---|---|---|---|---|

| ¹H | H3 | 7.5 - 7.8 | ³J(H,H) = 2.0 - 3.0 | H4 |

| ¹H | H4 | 6.4 - 6.7 | ³J(H,H) = 2.0 - 3.0 | H3 |

| ¹H | -CH₂- | 4.6 - 4.9 | ³J(H,H) = 14.0 - 16.0 | -CHF₂ |

| ¹H | -CHF₂ | 6.2 - 6.5 (triplet) | ²J(H,F) = 55.0 - 58.0 | F |

| ¹³C | C3 | 140 - 143 | - | - |

| ¹³C | C4 | 112 - 115 | - | - |

| ¹³C | C5 | 85 - 90 | - | - |

| ¹³C | -CH₂- | 55 - 58 | ²J(C,F) = 20 - 25 | F |

| ¹³C | -CHF₂ | 113 - 116 | ¹J(C,F) = 235 - 245 | F |

Theoretical Vibrational Frequency Calculations (IR, Raman) and Normal Mode Analysis

Theoretical vibrational spectroscopy, performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule by calculating the harmonic vibrational frequencies. nih.gov These calculations are instrumental for assigning experimental spectral bands to specific molecular motions (normal modes). For this compound, such an analysis would provide insights into the molecule's structural and bonding characteristics.

A normal mode analysis would identify characteristic frequencies for different functional groups within the molecule. Key vibrational modes would include:

Pyrazole Ring Vibrations: C-H stretching, C=N stretching, C=C stretching, and various in-plane and out-of-plane ring deformation modes.

Difluoroethyl Group Vibrations: Symmetric and asymmetric C-F stretching modes, which typically appear at high frequencies (1100-1300 cm⁻¹). C-H stretching and various bending and rocking modes of the -CH₂- and -CHF₂ groups would also be identified.

C-I Stretching: The carbon-iodine stretching vibration is expected at a low frequency (typically 500-600 cm⁻¹) due to the large mass of the iodine atom.

DFT calculations on 4-halogenated pyrazoles have demonstrated that while monomer calculations predict N-H stretching around 3400-3500 cm⁻¹, intermolecular hydrogen bonding in the solid state significantly lowers this frequency. mdpi.com Although the target molecule lacks an N-H bond, this highlights the sensitivity of vibrational calculations to intermolecular interactions. The calculated frequencies are often systematically scaled to achieve better agreement with experimental data, accounting for anharmonicity and basis set limitations.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch | Pyrazole Ring | 3100 - 3150 | Medium |

| C-H Stretch | -CH₂- | 2950 - 3000 | Medium |

| C=N / C=C Stretch | Pyrazole Ring | 1450 - 1550 | Strong |

| C-F Asymmetric Stretch | -CHF₂ | 1250 - 1350 | Very Strong |

| C-F Symmetric Stretch | -CHF₂ | 1100 - 1180 | Very Strong |

| Ring Deformation | Pyrazole Ring | 800 - 1000 | Medium-Strong |

| C-I Stretch | C₅-I | 500 - 600 | Medium |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides a powerful lens through which to study the detailed mechanisms of chemical reactions, including identifying transition states and calculating reaction energetics.

Computational Pathways for Key Synthetic Transformations

A plausible and common synthetic route to this compound involves the N-alkylation of a pre-existing 5-iodo-1H-pyrazole with a suitable 2,2-difluoroethylating agent, such as 2,2-difluoroethyl tosylate or bromide. Since unsymmetrical pyrazoles can be alkylated at either the N1 or N2 position, predicting the regioselectivity is a key challenge that computational methods can address.

A computational study of this reaction would involve mapping the potential energy surface for the nucleophilic substitution (Sₙ2) reaction. DFT calculations would be used to optimize the geometries of the reactants (5-iodopyrazole anion and the alkylating agent), the possible transition states (for N1 and N2 attack), and the final products. wuxiapptec.com The transition state is a first-order saddle point on the potential energy surface, and its structure reveals the bond-forming and bond-breaking processes at the point of maximum energy along the reaction coordinate. Computational studies on similar pyrazole alkylations have shown that intramolecular hydrogen bonding in the transition state can significantly influence the reaction pathway and selectivity. wuxiapptec.com

Energetics and Kinetics of Reaction Steps

Once the stationary points (reactants, transition states, products) on the potential energy surface have been located, their relative energies can be calculated. The activation energy (Eₐ) for the reaction is determined by the energy difference between the transition state and the reactants. By comparing the activation energies for N1 versus N2 alkylation, one can theoretically predict the kinetic product. The lower activation energy pathway will be faster and thus yield the major regioisomer. wuxiapptec.com

Furthermore, Transition State Theory (TST) can be used with the computed energetic data to estimate the reaction rate constant (k). These calculations can also be refined by including models to simulate solvent effects (e.g., the Polarizable Continuum Model, PCM), which can be crucial as the polarity of the solvent can stabilize charged intermediates and transition states differently, thereby altering both the reaction rate and selectivity. researchgate.net

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are fundamental in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. For this compound, halogen and hydrogen bonding are expected to be the most significant of these forces.

Hydrogen Bonding and Halogen Bonding Potential of the Iodo and Fluoroethyl Groups

The iodine atom at the C5 position makes the molecule a potent halogen bond (XB) donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (termed the σ-hole) and a Lewis base (a nucleophile). bohrium.com The σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen atom, along the axis of the C-I bond. Computational modeling of the electrostatic potential surface of this compound would clearly visualize this positive σ-hole on the iodine atom.

This positive region can interact favorably with electron-rich sites on neighboring molecules, such as the pyridine-like nitrogen (N2) of another pyrazole molecule (forming C-I···N interactions) or other Lewis bases like carbonyl oxygens or anions. bohrium.com Studies on 5-iodo-1-arylpyrazoles have confirmed their propensity to form a variety of halogen bonds, which play a crucial role in directing their crystal structures. bohrium.com

The difluoroethyl group contributes to the molecule's intermolecular interaction potential primarily through hydrogen bonding. The highly electronegative fluorine atoms act as poor hydrogen bond acceptors themselves, but they polarize the C-H bond of the -CHF₂ group, making this proton slightly acidic and thus a potential hydrogen bond donor. More significantly, the fluorine atoms can act as weak acceptors for strong hydrogen bond donors. The primary role of the fluoroethyl group, however, is often to modulate the molecule's dipole moment and lipophilicity.

Supramolecular Assembly and Crystal Packing Analysis from Theoretical Models

Theoretical and computational models are indispensable tools for predicting and analyzing the supramolecular assembly and crystal packing of molecules like this compound. In the absence of experimental single-crystal X-ray diffraction data for this specific compound, theoretical models provide critical insights into the non-covalent interactions that govern its solid-state architecture. These models draw upon established principles of intermolecular forces and data from structurally related compounds to forecast the likely packing motifs.

The crystal structure of pyrazole derivatives is significantly influenced by a variety of intermolecular interactions, including halogen bonding, hydrogen bonding, and π-π stacking. researchgate.net For this compound, the presence of an iodine atom at the 5-position of the pyrazole ring is expected to be a dominant factor in directing the supramolecular assembly through halogen bonding. researchgate.netmdpi.com

Dominant Intermolecular Interactions

Theoretical investigations of similar 5-iodopyrazole systems reveal that the iodine atom is a potent halogen bond donor. mdpi.com This is attributed to the presence of a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the iodine atom along the C-I bond axis, which can interact favorably with nucleophilic regions of adjacent molecules. researchgate.net

Key predicted intermolecular interactions for this compound include:

Halogen Bonding (C–I···N/O/π): The most significant interaction is anticipated to be the halogen bond, where the iodine atom interacts with electron-rich sites. In related 1-aryl-5-iodopyrazoles, C–I···N, C–I···O, and C–I···π interactions have been observed and are crucial in stabilizing the crystal lattice. researchgate.netmdpi.com The pyridine-like nitrogen (N2) of the pyrazole ring is a strong candidate for a halogen bond acceptor, potentially leading to the formation of linear chains or more complex networks.

π–π Stacking: The aromatic pyrazole rings can engage in π–π stacking interactions. Depending on the relative orientation of the rings, these can be either face-to-face or edge-to-face, further influencing the packing arrangement. researchgate.net

Predicted Crystal Packing Motifs

Based on computational studies of analogous halogenated pyrazoles, several packing motifs can be hypothesized for this compound. The interplay between the strong halogen bonds and weaker hydrogen bonds and π-π interactions will likely determine the final crystal structure. For instance, strong C–I···N halogen bonds could lead to the formation of one-dimensional chains, which are then packed into a three-dimensional structure through weaker interactions. researchgate.net The shape and steric bulk of the 2,2-difluoroethyl group will also play a crucial role in dictating the efficiency of molecular packing.

Computational Data on Predicted Interactions

To quantify the strength and geometry of these potential interactions, theoretical calculations such as Density Functional Theory (DFT) are often employed. researchgate.net The following tables present typical calculated parameters for the types of intermolecular interactions expected in the crystal structure of this compound, based on data from similar compounds found in the literature.

Table 1: Predicted Halogen Bond Parameters

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (C–I···A) (°) |

| C–I···N | 2.80 - 3.20 | 160 - 175 |

| C–I···O | 3.00 - 3.40 | 150 - 170 |

| C–I···π | 3.30 - 3.70 | 140 - 160 |

This data is based on theoretical models and experimental data from analogous 5-iodopyrazole structures. researchgate.netmdpi.com

Table 2: Predicted Hydrogen Bond and π–π Stacking Parameters

| Interaction Type | Donor-Acceptor Distance (Å) | Details |

| C–H···F | 2.90 - 3.50 | Weak electrostatic interactions |

| C–H···N | 3.20 - 3.80 | Directional, contributing to packing |

| π–π Stacking | 3.30 - 3.80 | Centroid-to-centroid distance |

These values represent typical ranges for such interactions in organic molecular crystals. researchgate.netmdpi.com

Emerging Applications and Interdisciplinary Research Involving 1 2,2 Difluoroethyl 5 Iodo 1h Pyrazole As a Synthetic Synthon

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The bifunctional nature of 1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazole, possessing both a fluorinated alkyl chain and a reactive halogen, makes it an ideal starting point for the synthesis of intricate molecular architectures. Chemists leverage each component of the molecule to build complexity in a controlled manner.

The pyrazole (B372694) core is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved therapeutics. nih.gov The true synthetic versatility of this compound lies in the reactivity of the C5-iodo substituent. The iodine atom serves as a versatile synthetic handle, enabling the construction of more elaborate heterocyclic systems through various chemical transformations.

Primarily, the iodo group is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. By employing this pyrazole derivative, chemists can readily attach a wide array of other molecular fragments, leading to advanced scaffolds. nih.gov For instance, the iodine atom can be replaced by nucleophiles such as amines or thiols.

The table below summarizes key cross-coupling reactions applicable to the 5-iodo position, demonstrating its utility in generating molecular diversity.

| Reaction Name | Coupling Partner | Resulting Linkage | Potential Scaffold |

| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., Arylboronic acids) | C-C (Aryl) | Bi-aryl systems, complex polyaromatic structures |

| Sonogashira Coupling | Terminal Alkynes | C-C (Alkynyl) | Aryl-alkynyl systems, precursors to other heterocycles |

| Heck Coupling | Alkenes | C-C (Alkenyl) | Aryl-alkenyl structures |

| Buchwald-Hartwig Amination | Amines, Amides | C-N | Aryl-amine linkages, N-heterocycles |

| Stille Coupling | Organostannanes | C-C (Aryl, Vinyl) | Bi-aryl, aryl-vinyl systems |

This table illustrates the potential synthetic transformations based on the known reactivity of iodo-pyrazoles, enabling the construction of diverse and complex molecular frameworks.

These reactions allow for the fusion or linkage of the pyrazole core to other ring systems, such as pyridines, pyrimidines, or indoles, creating novel, multi-cyclic compounds with potential applications in pharmaceutical and materials research. beilstein-journals.org

A bioisostere is a chemical substituent that can replace another group within a biologically active molecule without significantly altering its essential chemical properties, often leading to improved pharmacological outcomes. The 2,2-difluoroethyl group (-CH₂CHF₂) present in the title compound is a well-regarded bioisostere for the common methoxy (B1213986) group (-OCH₃). cas.cn

In drug discovery, medicinal chemists frequently synthesize numerous analogs of a lead compound to map its Structure-Activity Relationship (SAR), which correlates a molecule's structure with its biological activity. Replacing a methoxy group with a difluoroethyl group can have profound effects. cas.cn The difluoroethyl moiety mimics the steric and electronic features of the methoxy group but can offer significant advantages, such as blocking metabolic oxidation at that site, thereby increasing the drug's half-life and bioavailability. cas.cnnih.gov

The challenge for chemists has been the difficulty in introducing the difluoroethyl group directly into complex molecules, a process that often requires harsh fluorinating agents. cas.cn Therefore, using a pre-functionalized building block like this compound provides a powerful and efficient solution. Researchers can synthesize the non-fluorinated pyrazole core, perform the desired coupling reactions at the iodo-position, and then, in a separate synthetic route, use the fluorinated synthon to create the bioisosteric analog for direct comparison in SAR studies.

| Property | Methoxy Group (-OCH₃) | 2,2-Difluoroethyl Group (-CH₂CHF₂) | Pharmacological Implication |

| Metabolic Stability | Prone to O-dealkylation by cytochrome P450 enzymes | Resistant to oxidative metabolism | Increased drug half-life and duration of action cas.cn |

| Lipophilicity (Solubility) | Moderately lipophilic | More lipophilic | Can influence membrane permeability and target binding nih.gov |

| Hydrogen Bond Acceptance | Oxygen is a hydrogen bond acceptor | Fluorine atoms are weak hydrogen bond acceptors | Can alter binding interactions with biological targets nih.gov |

| Dipole Moment | Possesses a significant dipole | Possesses a strong dipole moment | Affects molecular conformation and electronic interactions cas.cn |

This table provides a comparative analysis of the methoxy group and its bioisosteric counterpart, the 2,2-difluoroethyl group, highlighting the rationale for its use in SAR studies.

Application in Probe and Labeling Chemistry for Molecular Recognition Studies

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein or pathway. rjeid.com The unique structure of this compound makes it an attractive precursor for the development of such specialized tools.

In vitro receptor binding assays are essential experiments in pharmacology used to determine how strongly a potential drug (ligand) binds to its target receptor. nih.gov These assays often require a labeled version of the ligand to quantify the binding event.

The 5-iodo position of the pyrazole is an ideal site for introducing various tags or labels. Through reactions like the Sonogashira or Suzuki coupling, a linker arm can be attached, which can then be conjugated to a reporter group. Examples of reporter groups include:

Fluorophores: (e.g., fluorescein, rhodamine) for use in fluorescence polarization or FRET assays.

Biotin: For use in pull-down assays with streptavidin-coated beads to isolate the target receptor.

Photoaffinity labels: Groups that form a covalent bond with the target receptor upon exposure to UV light, permanently tagging the binding site.

By using this compound as a starting scaffold, researchers can create a series of chemical probes to investigate the binding of novel pyrazole-based compounds to their biological targets, helping to elucidate their mechanism of action. nih.gov

Understanding the fate of a molecule within a biological system—its absorption, distribution, metabolism, and excretion (ADME)—is critical for drug development. This often requires the synthesis of isotopically labeled compounds. The 5-iodo group provides a direct route to introduce such labels.

For instance, the iodine atom can be replaced with a radioactive isotope of iodine, such as ¹²⁵I, a common radiolabel for binding assays and in vivo imaging studies. Alternatively, cross-coupling reactions can be used to introduce carbon isotopes like ¹³C or ¹⁴C via a labeled coupling partner. These labeled molecules allow researchers to trace the compound's journey and identify its metabolic products through techniques like mass spectrometry or liquid scintillation counting. Such mechanistic investigations are crucial for understanding a compound's behavior and optimizing its properties.

| Label Type | Introduction Method (at C5-position) | Application |

| Radioisotope (¹²⁵I) | Direct iodination exchange | High-sensitivity receptor binding assays (in vitro) |

| Radioisotope (¹⁴C, ³H) | Cross-coupling with a ¹⁴C or ³H labeled reagent | ADME studies, metabolic fate analysis |

| Stable Isotope (¹³C, ²H) | Cross-coupling with a stable isotope-labeled reagent | Mechanistic studies using mass spectrometry, NMR |

| Fluorescent Tag | Cross-coupling followed by conjugation | Cellular imaging, high-throughput screening |

| Affinity Tag (Biotin) | Cross-coupling followed by conjugation | Target identification and isolation (pull-down assays) |

This table outlines various labeling strategies that can be employed using this compound as a precursor and their respective applications in molecular recognition and mechanistic studies.

Contributions to Catalysis and Material Science Research

While the primary applications of this compound have been in the life sciences, its structural features suggest potential utility in catalysis and material science. N-unsubstituted pyrazoles are known to act as versatile ligands in homogeneous catalysis due to the ability of their nitrogen atoms to coordinate with metal centers. nih.gov The this compound, with its specific substitution pattern, could serve as a unique ligand, where the electronic properties are heavily modulated by the electron-withdrawing difluoroethyl and iodo groups. This could lead to novel catalysts with unique reactivity or selectivity.

In material science, pyrazole-containing molecules are explored for their applications in creating organic light-emitting diodes (OLEDs), dyes, and fluorescent materials. nih.gov The combination of a fluorinated moiety and a reactive site for further functionalization makes this compound a candidate for building block in the synthesis of advanced materials with tailored electronic and photophysical properties. However, research in these specific areas using this compound is still in its nascent stages and represents an open field for future investigation.

Ligand Precursor for the Design of Novel Metal Catalysts and Organocatalysts

The molecular architecture of this compound positions it as a versatile synthon for developing sophisticated ligands for both metal-based and metal-free catalysis. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established N-donor ligand for various transition metals, including palladium, iron, cobalt, ruthenium, copper, and nickel. researchgate.net The utility of pyrazole-based ligands is primarily due to the σ-donor capability of the nitrogen atoms and the ease with which their electronic and steric properties can be modified by selecting appropriate substituents. researchgate.net

The presence of an iodine atom at the 5-position is particularly significant, as it serves as a reactive handle for introducing further complexity to the molecule through various cross-coupling reactions. Iodopyrazoles are recognized as valuable precursors for constructing highly functionalized organic molecules. researchgate.net For instance, the iodine can be readily displaced in Suzuki-Miyaura and Sonogashira reactions, allowing for the introduction of aryl, heteroaryl, or alkynyl groups. researchgate.netnih.gov This functionalization is key to creating bidentate or polydentate ligands, which can chelate to a metal center, thereby enhancing the stability and modulating the reactivity of the resulting catalyst.

The 2,2-difluoroethyl group at the N1 position also plays a crucial role. Fluorinated groups are known to influence the electronic properties of a molecule, often increasing its metabolic stability and lipophilicity. researchgate.net In the context of catalysis, these properties can translate to catalysts with improved longevity and solubility in organic media. The electron-withdrawing nature of the difluoroethyl group can modulate the electron density at the nitrogen atoms of the pyrazole ring, thereby influencing the binding affinity of the ligand to a metal center.

While direct applications of this compound in organocatalysis are not yet extensively documented, its structure suggests potential. Organocatalysts often rely on specific functional groups to facilitate chemical transformations. The pyrazole moiety can act as a hydrogen bond donor or acceptor, and the reactive iodine atom allows for the introduction of other catalytically active groups. For example, the iodine could be substituted to introduce a chiral amine or a thiourea (B124793) moiety, creating a bifunctional organocatalyst. The development of chiral spirodihydrobenzofuran pyrazolones and oxindoles through combined asymmetric organocatalysis and iodine catalysis highlights the potential of iodinated heterocyclic compounds in this field. nih.gov

Table 1: Potential Cross-Coupling Reactions for Ligand Synthesis from this compound

| Cross-Coupling Reaction | Reagents and Conditions | Potential Ligand Structure |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, base | Bipyridyl-pyrazole type ligands |

| Sonogashira | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-pyrazole ligands |

| Buchwald-Hartwig | Amine, Pd catalyst, base | Amino-pyrazole ligands |

| Heck | Alkene, Pd catalyst, base | Alkenyl-pyrazole ligands |